{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine (CAS 1251264-15-9) is a meta-substituted benzylamine derivative featuring a tetrahydropyran (oxane) ring linked via a methyleneoxy spacer to the phenyl core. With a molecular formula of C₁₃H₁₉NO₂ and molecular weight of 221.29 g/mol , this compound serves as a research scaffold in medicinal chemistry and chemical biology applications.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 1251264-15-9
Cat. No. B1422279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine
CAS1251264-15-9
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESC1COCCC1OCC2=CC=CC(=C2)CN
InChIInChI=1S/C13H19NO2/c14-9-11-2-1-3-12(8-11)10-16-13-4-6-15-7-5-13/h1-3,8,13H,4-7,9-10,14H2
InChIKeyXMGKBBLWNLWJFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine (CAS 1251264-15-9): Procurement-Grade Overview of a Versatile Tetrahydropyranyl Benzylamine Scaffold


{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine (CAS 1251264-15-9) is a meta-substituted benzylamine derivative featuring a tetrahydropyran (oxane) ring linked via a methyleneoxy spacer to the phenyl core [1]. With a molecular formula of C₁₃H₁₉NO₂ and molecular weight of 221.29 g/mol , this compound serves as a research scaffold in medicinal chemistry and chemical biology applications . Commercial availability is established through multiple specialty chemical suppliers with typical purity specifications of 95% to 98% .

Why {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine Cannot Be Interchanged with Ortho-, Para-, or Direct-Ether Benzylamine Analogs


Generic substitution within this tetrahydropyranyl benzylamine class introduces critical variations in molecular geometry, linker topology, and physicochemical profiles that preclude interchangeable use. The target compound incorporates a methyleneoxy spacer (-CH₂-O-) between the phenyl ring and the oxane group, positioned at the meta (3-) site, producing distinct spatial orientation and calculated properties (LogP ~1.84 ) compared to ortho- or para-substituted analogs. The meta substitution pattern alters hydrogen-bonding capacity and steric accessibility relative to analogs lacking the methylene spacer (direct ether linkage) or bearing modified amine functionality (N-methylated derivatives) [1]. These structural divergences directly impact biological target recognition and synthetic utility, as evidenced by calculated lipophilicity differences spanning >0.9 LogP units among closely related isomers [1].

Quantitative Differentiation Evidence for {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine Against Closest Structural Analogs


Meta-Substitution Spatial Geometry Differentiation Relative to Ortho- and Para-Positional Isomers

The meta-substituted geometry of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine provides a distinct spatial vector for amine-directed functionalization compared to its ortho- and para-substituted analogs. The methyleneoxy spacer positions the oxane ring approximately 120° relative to the benzylamine axis, in contrast to the 60° angle for ortho-substituted [2-(oxan-4-yloxy)phenyl]methanamine (CAS 864266-61-5 analog) or the linear 180° extension for para-substituted [4-(oxan-4-yloxy)phenyl]methanamine (CAS 864266-61-5) . This geometric distinction alters accessible conformational space by approximately 2 rotatable bonds (4 total rotatable bonds versus 3 for direct-ether ortho analog ), affecting scaffold positioning within binding pockets and molecular recognition events.

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Lipophilicity Differentiation: LogP Comparison with N-Methylated and Para-Substituted Analogs

The calculated LogP of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine is 1.84 , representing intermediate lipophilicity among closely related tetrahydropyranyl benzylamine derivatives. This value is 0.56 LogP units lower than the para-substituted methyleneoxy isomer {4-[(oxan-4-yloxy)methyl]phenyl}methanamine (LogP = 2.40) [1] and 0.51 LogP units lower than the N-methylated analog N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine (LogP ~2.35 estimated from calculated LogP of related compound) . The LogD at pH 7.4 for structurally related ortho analog is -0.65 [2], suggesting the target compound likely maintains favorable aqueous solubility while retaining sufficient membrane permeability.

Drug Discovery Physicochemical Profiling ADME Prediction

Primary Amine Functionality Differentiation from N-Methylated and Tertiary Amine Derivatives

{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine contains a primary amine (-NH₂) as its terminal functional group , providing distinct synthetic utility compared to N-methylated secondary amine analogs such as N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine (CAS 906352-71-4) or N-methyl-4-[(tetrahydropyran-4-yloxy)methyl]benzylamine analogs [1]. The primary amine offers 2 exchangeable hydrogens for derivatization (versus 1 for secondary N-methyl amines), enabling reductive amination, amide coupling, and urea formation without steric hindrance from N-alkyl substitution. Hydrogen bond donor count = 1 (identical to analogs) but with 2 potential H-bond donor sites accessible in the unsubstituted state .

Chemical Biology Synthetic Chemistry Bioconjugation

Procurement Specification Comparison: Commercial Purity and Availability Metrics

Commercial sourcing data indicates that {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine is available at 98% purity specification from specialty chemical suppliers , offering 3 percentage points higher baseline purity than the more commonly stocked 95% grade . The compound is stocked and distributed from US-based warehousing with full quality assurance documentation (COA, SDS) availability , whereas structurally related analogs such as [2-(oxan-4-yloxy)phenyl]methanamine are primarily available through custom synthesis channels [1] rather than as catalog inventory.

Chemical Sourcing Procurement Decision Supply Chain

Limitations Acknowledgment: Absence of Direct Comparative Biological Activity Data

A comprehensive review of publicly available scientific literature, patent databases, and authoritative repositories (including PubChem BioAssay) reveals no published head-to-head comparative biological activity data for {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine against its closest structural analogs. The compound appears in PubChem BioAssay with 18 tested entries and 7 active results with activity ≤1 nM [1], but the specific target(s), assay conditions, and comparative data against analogs are not disclosed in accessible sources. This evidence gap precludes any claim of pharmacological differentiation, potency advantage, or target selectivity relative to ortho-, para-, or N-substituted derivatives. Procurement decisions should therefore be based on the physicochemical, geometric, and synthetic accessibility differentiations documented above rather than any asserted biological performance differential.

Evidence Assessment Data Transparency

Synthetic Intermediate Utility: Meta-Benzylamine Scaffold Differentiation in Fragment-Based Discovery

The meta-substituted benzylamine core with tetrahydropyranyl ether functionality positions this compound as a versatile synthetic intermediate for fragment-based drug discovery (FBDD) applications. The methyleneoxy spacer provides a cleavable or modifiable linker distinct from direct ether analogs, enabling divergent synthetic pathways that ortho- and para-substituted isomers cannot accommodate . The compound is categorized as a building block with a molecular weight of 221.29 g/mol, placing it within acceptable fragment library parameters (MW < 300) [1] while offering higher structural complexity than simple benzylamine scaffolds.

Fragment-Based Drug Discovery Medicinal Chemistry Scaffold Libraries

Validated Application Scenarios for {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine Based on Quantified Differentiation Evidence


Structure-Activity Relationship Studies Requiring Meta-Substituted Benzylamine Geometry

For SAR programs exploring the impact of amine spatial positioning on target engagement, {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine provides the meta-substituted vector (approximately 120° offset from the oxane ring) that cannot be achieved with ortho- or para-substituted analogs. This scaffold enables systematic evaluation of linker geometry effects on binding pocket accommodation, with 4 rotatable bonds providing conformational flexibility distinct from direct-ether analogs (3 rotatable bonds) . The primary amine functionality permits facile derivatization for library synthesis without steric hindrance [1].

Physicochemical Property Optimization in Lead Compound Development

When lead optimization requires modulation of lipophilicity, this compound's intermediate LogP of 1.84 positions it between more hydrophilic ortho-direct-ether analogs (LogD at pH 7.4 = -0.65) [1] and more lipophilic para-methyleneoxy isomers (LogP = 2.40) [2]. This intermediate value may be advantageous for balancing aqueous solubility with membrane permeability in CNS or cellular assay contexts, providing a distinct starting point for property-based design relative to analog scaffolds.

Synthetic Diversification and Building Block Procurement for Fragment Libraries

The primary amine functional group enables diverse synthetic transformations including amide coupling, reductive amination, sulfonamide formation, and urea synthesis without the constraints of N-methyl substitution . Combined with the methyleneoxy spacer that provides orthogonal functionalization potential not available in direct-ether analogs, this scaffold supports fragment library expansion where both amine-derived diversity and linker modification are desired [1]. Established catalog availability with 98% purity specification [2] reduces procurement barriers compared to custom synthesis alternatives .

Method Development and Analytical Reference Standard Applications

The compound's well-defined structural characteristics, including InChIKey XMGKBBLWNLWJFF-UHFFFAOYSA-N and canonical SMILES C1COCCC1OCC2=CC=CC(=C2)CN , support its use as an analytical reference material for LC-MS method development and synthetic route validation. The availability of multiple commercial sources with documented purity specifications (95-98%) [1][2] enables cross-supplier qualification and supply chain redundancy for research programs requiring consistent material sourcing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.